Laureth-1 phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

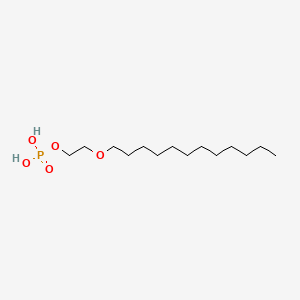

Structure

3D Structure

Propriétés

Numéro CAS |

45245-91-8 |

|---|---|

Formule moléculaire |

C14H31O5P |

Poids moléculaire |

310.37 g/mol |

Nom IUPAC |

2-dodecoxyethyl dihydrogen phosphate |

InChI |

InChI=1S/C14H31O5P/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H2,15,16,17) |

Clé InChI |

JUFHABKBWMZXKL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOCCOP(=O)(O)O |

Numéros CAS associés |

25852-45-3 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Lauret-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Laureth-1 phosphate (B84403) is the ester of phosphoric acid and laureth-1, which is the polyethylene (B3416737) glycol ether of lauryl alcohol with an average of one ethylene (B1197577) oxide unit.

Chemical Structure:

Table 1: Chemical Identifiers for Laureth-1 Phosphate

| Identifier | Value |

| Chemical Name | 2-(dodecyloxy)ethyl dihydrogen phosphate |

| INCI Name | This compound |

| CAS Number | 45245-91-8 |

| Molecular Formula | C14H31O5P[1] |

| Molecular Weight | 310.37 g/mol [1] |

| SMILES | CCCCCCCCCCCCOCCOP(=O)(O)O[1] |

| InChIKey | JUFHABKBWMZXKL-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and product development. The following sections summarize the available data, with comparative values from related compounds provided for context where direct data for this compound is unavailable.

Solubility

The solubility of a surfactant is a critical parameter influencing its formulation and performance.

Table 2: Solubility Data

| Property | This compound | Lauryl Phosphate (related compound) | Laureth-4 Phosphate (related compound) |

| Water Solubility | 1.815 mg/L @ 25 °C (estimated)[2] | Poorly soluble | Water dispersible[3] |

| Solubility in Alcohols | Good solubility in low aliphatic alcohols (e.g., methanol, ethanol) (inferred from Laureth-1)[4] | - | Soluble in methanol, acetone, and benzene[3] |

Acidity (pKa)

The pKa values of the phosphate headgroup determine the ionization state of the molecule at a given pH, which in turn affects its surface activity and interaction with other components. As a monoalkyl phosphate ester, this compound has two acidic protons.

Table 3: pKa Data (Comparative)

| Property | Value |

| pKa1 of monoalkyl phosphate esters | Generally in the range of 1-2 |

| pKa2 of monoalkyl phosphate esters | Typically around 6-7 |

Surface Activity

The surface-active properties of this compound, such as its critical micelle concentration (CMC) and its ability to reduce surface tension, are fundamental to its function as a surfactant.

Table 4: Surface Activity Data (Comparative)

| Property | This compound | Lauryl Phosphate Monoester (Potassium Salt) (related compound) | Sodium Lauryl Ether Sulfate (SLES) (related surfactant) |

| Critical Micelle Concentration (CMC) | Data not available | 0.569 mmol/L | ~0.80 mM[5] |

| Surface Tension at CMC (γCMC) | Data not available | 25.08 mN/m | ~34 mN/m[5] |

Thermal Stability

The thermal stability of this compound is an important consideration for its processing and storage. The decomposition of phosphate esters is influenced by the nature of the alkyl group.

General Trends for Alkyl Phosphate Esters:

-

Decomposition Pathway: Primarily through β-elimination reactions, forming an alkene and phosphoric acid.[6]

-

Thermal Stability: Generally, aryl phosphate esters are more thermally stable than alkyl phosphate esters. Within alkyl phosphates, primary alkyl groups (like in this compound) are more stable than secondary and tertiary alkyl groups.[7]

-

Decomposition Temperature: The onset of thermal decomposition for trialkyl phosphates typically occurs in the range of 270-290°C in an inert atmosphere.[6][8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the physicochemical properties of this compound.

Synthesis of this compound

The synthesis of monoalkyl phosphates can be achieved through the phosphorylation of the corresponding alcohol. A general procedure involves the reaction of Laureth-1 with a phosphating agent.

Materials:

-

Laureth-1 (2-(dodecyloxy)ethanol)

-

Phosphorus pentoxide (P2O5) or Polyphosphoric acid (PPA)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Heel of a previous product batch (optional, for P2O5 method)[9]

-

Water

-

Hydrogen peroxide (optional, for color improvement)[9]

Procedure (using P2O5): [9]

-

In a reaction vessel equipped with a stirrer and a temperature controller, a heel of a previously synthesized this compound mixture is charged.

-

Phosphorus pentoxide is suspended in the heel with vigorous stirring.

-

Laureth-1 is then added to the suspension. The reaction is typically carried out at an elevated temperature (e.g., 80-85°C) for a set period (e.g., 2 hours).

-

After the initial reaction, water is added to hydrolyze any remaining phosphating agent and to form the final acid phosphate. A small amount of hydrogen peroxide may be added to decolorize the product.

-

The mixture is stirred for an additional period to ensure complete reaction.

-

The final product is a mixture of mono- and di-alkyl phosphates, which can be purified if necessary.

Purification: Purification can be achieved by techniques such as liquid-liquid extraction to remove unreacted starting materials and inorganic phosphates.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.

Method 1: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of inflection in the curve.

-

Method 2: Conductivity Measurement

-

Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of the micelles compared to the free monomers.

-

Apparatus: Conductivity meter.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

Analysis of Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of materials.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residue.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Logical Relationship for CMC Determination

Caption: Logical workflow for the determination of the Critical Micelle Concentration (CMC).

Applications in Research and Drug Development

This compound's surfactant properties make it a candidate for various applications in the pharmaceutical and research fields:

-

Emulsifier: Its ability to stabilize oil-in-water emulsions is valuable for formulating creams, lotions, and other topical drug delivery systems.

-

Solubilizing Agent: It can enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), potentially improving their bioavailability.

-

Wetting Agent: In solid dosage forms, it can act as a wetting agent to facilitate the dissolution of the drug.

-

Membrane Interaction Studies: As an amphiphilic molecule, it can be used in model systems to study surfactant-cell membrane interactions, which is relevant for understanding drug absorption and toxicity mechanisms.[10]

Conclusion

This compound is a versatile anionic surfactant with potential applications in various scientific and industrial fields, including drug development. While a complete set of experimentally determined physicochemical properties for this specific compound is not yet available in the public literature, this guide provides a solid foundation based on its chemical structure and data from related compounds. The detailed experimental protocols and logical workflows presented herein offer a practical framework for researchers to characterize this compound and similar materials, enabling its informed application in formulation and research. Further experimental investigation is warranted to fully elucidate the specific physicochemical profile of this compound and unlock its full potential.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound, 45245-91-8 [thegoodscentscompany.com]

- 3. Laureth-4 Phosphate - PCC Group Product Portal [products.pcc.eu]

- 4. Laureth-1 - PCC Group Product Portal [products.pcc.eu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thermal oxidative degradation studies of phosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]

- 10. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Laureth-1 Phosphate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 phosphate (B84403) is the ester of Laureth-1 and phosphoric acid.[1] It belongs to the class of alkyl ethoxy phosphate surfactants and finds application in various industries. This guide provides a detailed overview of its chemical structure, synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in tabular format for clarity, and a visual representation of the synthesis workflow is provided using the DOT language.

Chemical Structure

Laureth-1 phosphate is a complex mixture of esters, but its primary component has a well-defined structure.[1] The "Laureth-1" portion refers to a lauryl alcohol (dodecanol) molecule that has been ethoxylated with an average of one ethylene (B1197577) oxide unit. This is then phosphorylated to form the phosphate ester.

-

IUPAC Name: 2-dodecoxyethyl dihydrogen phosphate[3]

The structure consists of a hydrophobic 12-carbon lauryl tail, a short hydrophilic ethylene oxide linker, and a terminal hydrophilic phosphate group. This amphiphilic nature imparts its surfactant properties.

Synthesis of this compound

The synthesis of this compound, and alkyl ethoxy phosphates in general, is typically achieved through the phosphorylation of the corresponding alcohol ethoxylate (Laureth-1). Several phosphating agents can be employed, with the choice of agent and reaction conditions influencing the ratio of monoalkyl to dialkyl phosphate esters in the final product.[5][6]

Common phosphating agents include:

The reaction with phosphorus pentoxide is a common industrial method.[7] It involves the reaction of the fatty alcohol ethoxylate with P₂O₅ followed by hydrolysis of the resulting phosphate intermediates.

General Reaction Scheme (using P₂O₅)

-

Phosphorylation: 3 R-OH + P₂O₅ → (RO)₂P(O)OH + ROP(O)(OH)₂

-

Hydrolysis: The intermediates are hydrolyzed to yield the final mono- and di-phosphate esters.

Where R represents the C₁₂H₂₅(OCH₂CH₂)₁- group.

Quantitative Data on Synthesis

The following table summarizes typical reaction conditions and outcomes for the synthesis of alkyl phosphates, which are analogous to this compound synthesis.

| Parameter | Value | Reference |

| Phosphating Agent | Phosphorus Pentoxide (P₂O₅) | [8] |

| Starting Alcohol | Lauryl Alcohol | [8] |

| Mole Ratio (Alcohol:P₂O₅) | 2.0 | [8] |

| Reaction Temperature | 80°C | [8] |

| Reaction Time | 4 hours | [8] |

| Hydrolysis Temperature | 70°C | [8] |

| Hydrolysis Time | 2 hours | [8] |

| Product Composition | ||

| Monododecyl Phosphate | 66.12% | [8] |

| Didodecyl Phosphate | 24.60% | [8] |

| Phosphoric Acid | 9.28% | [8] |

Experimental Protocols

This section provides a detailed, generalized protocol for the laboratory-scale synthesis of this compound using phosphorus pentoxide as the phosphating agent. This protocol is based on established methods for the phosphorylation of fatty alcohols.[7][8]

Materials and Equipment

-

Reactants:

-

Laureth-1 (2-(dodecyloxy)ethanol)

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous non-polar solvent (e.g., toluene (B28343) or machine oil as a dispersant)[8]

-

Deionized water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel

-

Nitrogen inlet

-

Synthesis Procedure

-

Setup: Assemble the reaction apparatus under a nitrogen atmosphere to maintain anhydrous conditions.

-

Dispersion of P₂O₅: To the reaction flask, add the anhydrous solvent (if used) and phosphorus pentoxide. Stir the mixture to create a uniform dispersion.[8]

-

Addition of Laureth-1: Slowly add Laureth-1 to the P₂O₅ dispersion via the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring to ensure proper mixing and to control the exothermic reaction.

-

Phosphorylation Reaction: After the addition is complete, heat the reaction mixture to 70-90°C and maintain this temperature for 4-6 hours.[5][8] Monitor the reaction progress by techniques such as ³¹P-NMR or titration.

-

Hydrolysis: Cool the reaction mixture to 60-70°C. Slowly and carefully add a stoichiometric amount of deionized water to hydrolyze the pyrophosphate intermediates to orthophosphates. An exotherm will be observed. Maintain the temperature for an additional 1-2 hours to ensure complete hydrolysis.[8]

-

Workup: The resulting product is a mixture of mono- and di-phosphate esters and can be used as is or purified further by techniques such as extraction or chromatography if a specific ester is desired. For some applications, a small amount of hydrogen peroxide may be added to decolorize the product.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. ewg.org [ewg.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C14H31O5P | CID 20813377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C14H31O5P) [pubchemlite.lcsb.uni.lu]

- 5. EP0675076A2 - Phosphorylation agent, process and use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Laureth-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laureth-1 Phosphate (B84403)

Laureth-1 phosphate is an anionic surfactant belonging to the alkyl ether phosphate family. Its structure consists of a hydrophobic lauryl (C12) alkyl chain, a single ethoxy (-OCH₂CH₂-) group, and a hydrophilic phosphate head group. This amphiphilic nature allows it to accumulate at interfaces, reducing surface tension and forming micelles in solution. These properties make it a valuable excipient in various pharmaceutical and cosmetic formulations for its emulsifying, cleansing, and solubilizing capabilities.

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental characteristic of a surfactant. It is defined as the concentration at which surfactant monomers in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, the surfactant exists predominantly as individual molecules (monomers), and the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles. A lower CMC generally indicates a more efficient surfactant, as less of the substance is required to achieve micellization and the associated effects like solubilization.

Quantitative Data on CMC

As of the latest literature review, a definitive experimental value for the critical micelle concentration of this compound is not publicly documented. However, based on the behavior of structurally similar anionic surfactants, an estimated range can be provided. For a comparative context, the CMC of Sodium Dodecyl Sulfate (SDS), another anionic surfactant with a C12 alkyl chain, is also presented.

| Surfactant | Chemical Structure | Estimated/Reported CMC (in aqueous solution, 25°C) | Notes |

| This compound | C₁₂H₂₅(OCH₂CH₂)OPO(OH)₂ | 1 - 5 mM (estimated) | The presence of electrolytes is expected to lower the CMC. |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅OSO₃Na | ~8.08 mM | The CMC is significantly reduced in the presence of electrolytes (e.g., ~1.99 mM in 50 mM phosphate buffer). |

Factors Influencing the CMC of this compound

The CMC of this compound is not a fixed value and can be influenced by several factors:

-

Electrolyte Concentration: The presence of salts, such as those in buffer solutions, can significantly lower the CMC of anionic surfactants. The cations in the solution can shield the electrostatic repulsion between the negatively charged phosphate head groups, thereby promoting micelle formation at a lower concentration.

-

Temperature: The effect of temperature on the CMC can be complex and depends on the specific surfactant. For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.

-

pH of the Solution: The pH will affect the ionization state of the phosphate head group. At low pH, the phosphate group will be less ionized, reducing electrostatic repulsion and potentially lowering the CMC.

-

Presence of Organic Additives: The addition of other organic molecules, including co-surfactants or the active pharmaceutical ingredient itself, can influence the CMC.

Experimental Protocol for CMC Determination: Surface Tension Method

The surface tension method is a reliable and widely used technique for determining the CMC of surfactants. It involves measuring the surface tension of a series of surfactant solutions at varying concentrations. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials and Equipment:

-

This compound

-

High-purity water (e.g., deionized or Milli-Q)

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature control unit (e.g., water bath)

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water. The concentration should be well above the expected CMC.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should span a range both below and above the estimated CMC (e.g., from 0.01 mM to 20 mM).

-

Temperature Equilibration: Allow all solutions to equilibrate to the desired experimental temperature (e.g., 25°C) using a water bath.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent (water) first.

-

Thoroughly clean and dry the measuring probe (ring or plate) between each measurement.

-

Measure the surface tension of each prepared dilution, starting from the lowest concentration.

-

Allow the surface tension reading to stabilize before recording the value for each solution.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph will typically show two linear regions with different slopes. The first region will have a steep negative slope, and the second region, above the CMC, will have a slope close to zero.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Visualizations

Mechanism of Micelle Formation

The following diagram illustrates the general principle of micelle formation by a surfactant like this compound in an aqueous solution.

Caption: Mechanism of micelle formation with increasing surfactant concentration.

Experimental Workflow for CMC Determination

The following diagram outlines the logical workflow for determining the CMC of this compound using the surface tension method.

Caption: Experimental workflow for CMC determination by surface tension measurement.

An In-depth Technical Guide to the Core Mechanism of Action of Laureth-1 Phosphate as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 Phosphate (B84403) is an anionic surfactant of the alkyl ethoxy phosphate class, recognized for its excellent emulsifying, cleansing, and wetting properties. This technical guide delves into the fundamental mechanism of action of Laure-1 Phosphate as a surfactant, providing a comprehensive overview of its physicochemical properties, its behavior at interfaces, and its applications in emulsion stabilization and drug delivery systems. While specific experimental data for Laureth-1 Phosphate is limited in publicly available literature, this guide synthesizes known information and provides data for structurally similar compounds to offer valuable insights for researchers and formulation scientists.

Introduction

Surfactants are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This unique molecular structure allows them to adsorb at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension and enabling the formation of stable dispersions. This compound, a phosphate ester of ethoxylated lauryl alcohol, is a versatile anionic surfactant employed in a wide range of applications, including cosmetics, personal care products, and pharmaceuticals.[1][2][3] Its popularity stems from its mildness, good emulsification capabilities, and compatibility with other ingredients.[2]

The performance of this compound as a surfactant is intrinsically linked to its molecular structure, specifically the length of the hydrophobic lauryl chain, the single ethoxy group, and the hydrophilic phosphate head group. The ratio of the monoester to the diester form, a byproduct of its synthesis, also plays a critical role in determining its functional properties.[4][5]

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound

| Property | This compound (Estimated) | Lauryl Phosphate Monoester (Experimental Data) | Reference |

| Chemical Formula | C14H31O5P | C12H27O4P | [6] |

| Molecular Weight | 310.37 g/mol | 266.31 g/mol | [6] |

| Critical Micelle Concentration (CMC) | ~0.5 - 1.0 mmol/L | 0.569 mmol/L | |

| Surface Tension at CMC | ~25 - 30 mN/m | 25.08 mN/m | |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated 6-8 | Not Available | [7] |

Note: The CMC and surface tension values for this compound are estimations based on the provided data for Lauryl Phosphate Monoester. The HLB value is an estimation based on the structure and typical values for similar ethoxylated phosphate esters.

Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant involves its behavior at interfaces and its ability to self-assemble in solution.

Adsorption at Interfaces and Reduction of Surface Tension

In an aqueous environment containing an immiscible oil phase, this compound molecules migrate to the oil-water interface. The hydrophobic lauryl tail orients itself into the oil phase, while the hydrophilic phosphate head group remains in the aqueous phase. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in interfacial tension.[1] This reduction in energy is crucial for the formation and stabilization of emulsions.

Micelle Formation

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to form aggregates in the bulk of the solution. These spherical aggregates are called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell, which interacts with the surrounding water. The formation of micelles is a dynamic equilibrium process.

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Role in Emulsion Stabilization

This compound is an effective emulsifier, particularly for oil-in-water (O/W) emulsions. Its ability to stabilize these systems is attributed to two primary mechanisms:

-

Formation of a Protective Interfacial Film: The adsorption of this compound molecules at the oil-water interface creates a physical barrier that prevents the oil droplets from coalescing.[8]

-

Electrostatic Repulsion: As an anionic surfactant, the phosphate head group carries a negative charge in aqueous solutions (at appropriate pH). This charge creates electrostatic repulsion between the oil droplets, further contributing to the stability of the emulsion.

Caption: this compound molecules stabilizing an oil droplet in an aqueous phase.

The ratio of monoester to diester in the this compound product significantly influences its emulsifying properties. Monoesters are generally more hydrophilic and contribute to better O/W emulsification and detergency, while diesters are more lipophilic and can be less water-soluble.[4][5]

Applications in Drug Delivery

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for enhancing the oral bioavailability of poorly water-soluble drugs.[9][10]

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can be a key component in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12] By incorporating a lipophilic drug into the oily phase of the SEDDS, the formulation can enhance the drug's dissolution and subsequent absorption.

Caption: Workflow of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. This inflection point is used to determine the CMC.

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound in deionized water (e.g., 10 mmol/L).

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.01 to 5 mmol/L).

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each dilution, ensuring the temperature is constant.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of intersection of the two linear portions of the plot. The surface tension at the CMC is the value on the y-axis corresponding to the CMC.[13][14][15]

Determination of Monoester-to-Diester Ratio

Principle: The monoester and diester forms of phosphate esters have different acid dissociation constants. Potentiometric titration can be used to differentiate and quantify them.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beakers

-

Magnetic stirrer and stir bars

Reagents:

-

Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Solvent (e.g., a mixture of isopropanol (B130326) and water)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

-

Titrate the solution with the standardized base, recording the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

Identify the two inflection points on the curve, which correspond to the neutralization of the first proton of the monoester and the single proton of the diester, and the second proton of the monoester.

-

The volume of titrant consumed between the two inflection points is used to calculate the amount of monoester, while the volume consumed up to the first inflection point corresponds to the total of monoester and diester. From these values, the ratio can be determined.[4][16]

Conclusion

This compound's mechanism of action as a surfactant is rooted in its amphiphilic nature, which drives its adsorption at interfaces and the formation of micelles in solution. These fundamental behaviors lead to a reduction in surface tension and the stabilization of emulsions, making it a highly effective and versatile ingredient in various industrial and pharmaceutical applications. The ratio of monoester to diester is a critical parameter that fine-tunes its performance. For drug development professionals, its role in enhancing the bioavailability of poorly soluble drugs through formulations like SEDDS highlights its importance as a pharmaceutical excipient. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound, enabling its optimized use in advanced formulations.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. NIKKOL Phosten HLP-1 (this compound, WATER)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 3. This compound, 45245-91-8 [thegoodscentscompany.com]

- 4. colonialchem.com [colonialchem.com]

- 5. p2infohouse.org [p2infohouse.org]

- 6. This compound | C14H31O5P | CID 20813377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HLB Calculator - Materials [hlbcalc.com]

- 8. mdpi.com [mdpi.com]

- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. csmres.co.uk [csmres.co.uk]

- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. commons.erau.edu [commons.erau.edu]

- 14. open.library.ubc.ca [open.library.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. DETERMINATION OF MONOESTER AND DIESTERCONTENTS IN ALKYL PHOSPHATE | Semantic Scholar [semanticscholar.org]

Navigating the Emulsification Landscape: A Technical Guide to the Hydrophile-Lipophile Balance of Laureth-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Laureth-1 Phosphate (B84403)

Laureth-1 Phosphate is the ester of lauryl alcohol that has been ethoxylated with an average of one mole of ethylene (B1197577) oxide and subsequently reacted with phosphoric acid.[1][2] This structure imparts an anionic character and surface-active properties.[3] The "Laureth-1" designation indicates a lauryl (C12) alkyl chain and a single ethylene oxide unit.[1] As a surfactant, it positions itself at the interface between immiscible phases, such as oil and water, reducing interfacial tension and facilitating the formation of stable emulsions.[1]

The Hydrophile-Lipophile Balance (HLB) System

The HLB system, first proposed by Griffin, provides a numerical scale (typically 0-20) to characterize the degree of hydrophilicity or lipophilicity of a non-ionic surfactant.[4][5] A low HLB value (roughly 3-6) signifies a greater affinity for the oil phase, making the surfactant suitable as a water-in-oil (W/O) emulsifier.[4][6] Conversely, a high HLB value (approximately 8-18) indicates a preference for the aqueous phase, rendering it effective as an oil-in-water (O/W) emulsifier.[4][6] For anionic surfactants like this compound, the HLB concept is still applied, though its determination can be more complex.

HLB Value of this compound: A Data-Driven Perspective

A precise, universally published HLB value for this compound is not consistently reported in scientific literature or technical data sheets. This can be attributed to several factors, including the inherent polydispersity of ethoxylated compounds and the influence of pH and counter-ions on the ionization of the phosphate group. However, we can infer a likely range and understand the contributing factors based on its chemical structure and data from similar surfactants.

Table 1: Physicochemical Properties and Inferred HLB of this compound

| Property | Value / Description | Source |

| Chemical Name | Polyoxyethylene (1) lauryl ether phosphate | [7][8] |

| Molecular Formula | C14H31O5P | [9] |

| Molecular Weight | 310.37 g/mol | [9] |

| Ionic Nature | Anionic | [3] |

| Inferred HLB Range | Likely in the range of 6-10 (W/O to O/W emulsifier) | Inferred from structure |

| Solubility | Sparingly soluble in water (1.815 mg/L @ 25 °C est.) | [7] |

The presence of the hydrophilic phosphate group and the short polyoxyethylene chain suggests that this compound is likely to have an HLB value that makes it an effective emulsifier. For comparison, Laureth-1 (the non-phosphorylated precursor) has a calculated HLB of approximately 3.6, indicating lipophilic character.[10] The addition of the highly hydrophilic phosphate group would significantly increase the HLB.

Experimental Determination of HLB for Phosphate Esters

Given the absence of a definitive published HLB value, experimental determination is crucial for formulation scientists. Several methods can be employed:

Emulsion Titration Method (Griffin's Method)

This classical method involves preparing a series of emulsions of a specific oil with a blend of two surfactants of known HLB values (one high, one low). The blend that provides the most stable emulsion corresponds to the "Required HLB" of the oil. This compound can then be used as the sole emulsifier to determine which oils it can effectively emulsify, thereby bracketing its own HLB value.

Water Number Titration

This method is particularly useful for non-ionic surfactants and can be adapted for anionic ones. It involves titrating a solution of the surfactant in a solvent (e.g., dioxane) with water until a persistent turbidity is observed. The volume of water required is then correlated to the HLB value.

Davies' Method for HLB Calculation

Davies proposed a method for calculating HLB based on group numbers assigned to different chemical moieties within the surfactant molecule.[4]

HLB = 7 + Σ(hydrophilic group numbers) - n(0.475)

Where 'n' is the number of -CH2- groups in the lipophilic tail. While providing a theoretical estimate, this method may not fully account for the interactions of the phosphate group under varying pH conditions.

Table 2: Experimental Protocols for HLB Determination

| Experiment | Methodology |

| Emulsion Stability Test | 1. Prepare a series of emulsions (e.g., 5% surfactant, 50% oil, 45% water). 2. Use a range of oils with known Required HLB values. 3. Subject the emulsions to stability testing (e.g., centrifugation, storage at elevated temperatures). 4. Observe creaming, coalescence, or phase separation. The oil that forms the most stable emulsion indicates the approximate HLB of this compound. |

| O/W Emulsification Test | As mentioned by a supplier, this is a common method.[3] A series of oil-in-water emulsions are prepared with the surfactant, and the stability is assessed to determine its effectiveness and thus its HLB. |

Visualization of Key Concepts

Molecular Structure of this compound

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ewg.org [ewg.org]

- 3. NIKKOL Phosten HLP-1 (this compound, WATER)| Cosmetic Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 4. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 5. scientificspectator.com [scientificspectator.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. This compound, 45245-91-8 [thegoodscentscompany.com]

- 8. specialchem.com [specialchem.com]

- 9. This compound | C14H31O5P | CID 20813377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. HLB Calculator - Materials [hlbcalc.com]

Aggregation Behavior of Laureth-1 Phosphate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 phosphate (B84403) is an anionic surfactant belonging to the alkyl ether phosphate family, recognized for its emulsifying, cleansing, and surface-active properties. Its amphiphilic molecular structure, composed of a hydrophobic lauryl tail and a hydrophilic phosphate head group linked by a single ethoxy unit, drives its self-assembly into complex supramolecular structures in aqueous environments. This technical guide provides a comprehensive overview of the anticipated aggregation behavior of Laureth-1 phosphate in aqueous solutions. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its behavior based on the well-established principles of surfactant self-assembly and data from structurally analogous compounds. This guide details the theoretical framework of micellization, influential physicochemical factors, and standardized experimental protocols for characterization.

Introduction to this compound

This compound, the phosphate ester of laureth-1, is a complex mixture of esters of phosphoric acid and a polyethylene (B3416737) glycol ether of lauryl alcohol.[1][2] The number "1" in "laureth-1" signifies an average of one ethylene (B1197577) oxide unit in the molecule.[2] As a surface-active agent, its utility in various formulations, including pharmaceutical and cosmetic preparations, is fundamentally linked to its ability to form aggregates, such as micelles, in solution.[2] These aggregates are crucial for processes like solubilization of poorly water-soluble drugs, emulsification of immiscible liquids, and the formation of stable dispersions.

The aggregation process is primarily governed by the hydrophobic effect. The hydrophobic alkyl chains of the surfactant molecules minimize their contact with water by associating with each other, forming a core, while the hydrophilic phosphate head groups remain exposed to the aqueous phase.[3] This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC).[3]

The Process of Micellization

The formation of micelles from individual surfactant monomers in an aqueous solution is a spontaneous and cooperative process. Below the CMC, this compound molecules will primarily exist as individual monomers, and some will adsorb at the air-water or oil-water interface, leading to a reduction in surface tension.[3] As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles.[4] This process is depicted in the signaling pathway diagram below.

Quantitative Data on Aggregation

| Surfactant | Critical Micelle Concentration (CMC) | Conditions | Aggregate Size | Aggregate Morphology | Reference |

| Lauryl Monoester Potassium Phosphate | 0.569 mmol/L | Aqueous solution | Not Reported | Not Reported | [5][6] |

| Lauryl Monoester Calcium Phosphate | Not Reported | Aqueous solution | 220 nm | Spherical | [5][6] |

| Laureth-2 Phosphate (Estimated) | 1-5 mM | Aqueous solution, room temperature | Not Reported | Not Reported | [7] |

Note: The CMC value of an anionic surfactant is expected to decrease in the presence of electrolytes due to the shielding of electrostatic repulsion between the head groups.[7] For instance, the CMC of sodium dodecyl sulfate (B86663) (SDS) is significantly lower in a phosphate buffer compared to pure water.[7][8]

Factors Influencing Aggregation Behavior

Several factors can significantly impact the aggregation behavior of this compound in aqueous solutions:

-

Temperature: Temperature can affect the CMC in a complex manner, often exhibiting a U-shaped dependence.

-

pH: The degree of protonation of the phosphate head group is pH-dependent, which will alter the electrostatic interactions and, consequently, the CMC and micelle structure.[9]

-

Presence of Electrolytes: The addition of salts shields the electrostatic repulsion between the anionic phosphate head groups, generally leading to a lower CMC and potentially larger or differently shaped micelles.[7]

-

Addition of Co-solvents and Co-surfactants: Organic solvents can alter the solvent polarity, affecting the hydrophobic interactions. Co-surfactants can be incorporated into the micelles, changing their size, shape, and stability.[10]

-

Hydrophobic Chain Length: For a homologous series of surfactants, increasing the alkyl chain length generally leads to a decrease in the CMC.[4]

Experimental Protocols for Characterization

The determination of the CMC and the characterization of micellar properties are crucial for understanding and utilizing the aggregation behavior of this compound. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

A common and reliable method for determining the CMC is through surface tension measurements.

Workflow for CMC Determination via Surface Tensiometry

References

- 1. ewg.org [ewg.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Properties of Lauryl Phosphate Monoester – ScienceOpen [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Self-Assembly of Phosphate Amphiphiles in Mixtures of Prebiotically Plausible Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

Laureth-1 Phosphate: An In-Depth Technical Guide to In Vitro Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-1 phosphate (B84403) is a phosphate ester of laureth-1, which is the polyethylene (B3416737) glycol ether of lauryl alcohol. It functions primarily as a surfactant and cleansing agent in a variety of cosmetic and personal care products.[1][2] As with any chemical ingredient intended for human use, a thorough evaluation of its safety and toxicological profile is essential. This technical guide provides a comprehensive overview of the available in vitro safety and toxicity data for Laureth-1 phosphate and structurally related compounds. Due to a lack of specific published in vitro studies on this compound, this guide leverages data from similar alkyl phosphates and laureth compounds to provide a predictive toxicological profile. It also details standard experimental protocols for key in vitro assays and explores potential signaling pathways involved in surfactant-induced cellular toxicity.

Quantitative Toxicity Data

Table 1: In Vitro Genotoxicity of Structurally Related Alkyl Phosphates

| Test Substance | Assay Type | Cell Line/Organism | Concentration Range | Metabolic Activation | Results |

| Potassium Lauryl Phosphate | Ames Test | S. typhimurium | Not specified | With & Without | Non-mutagenic |

| Potassium Lauryl Phosphate | Mammalian Cell Gene Mutation | Not specified | Not specified | With & Without | Non-mutagenic |

| Potassium Lauryl Phosphate | Chromosomal Aberration | Not specified | Not specified | With & Without | Non-clastogenic |

| Oleyl Phosphate | Ames Test | S. typhimurium | Not specified | With & Without | Non-mutagenic |

| Oleyl Phosphate | Mammalian Cell Gene Mutation | Not specified | Not specified | With & Without | Non-mutagenic |

| Oleyl Phosphate | Chromosomal Aberration | Not specified | Not specified | With & Without | Non-clastogenic |

Data sourced from read-across information in cosmetic ingredient safety assessments.

Table 2: In Vitro Eye Irritation of Structurally Related Surfactants

| Test Substance | Assay Type | Test System | Endpoint | Result (IC50) |

| Sodium Lauryl Sulfate (SLS) | Viability Assay | Reconstructed Rabbit Corneal Epithelium | Cell Viability (MTT) | 0.086% |

| Polyoxyethylene (9) Lauryl Ether (PLE) | Viability Assay | Reconstructed Rabbit Corneal Epithelium | Cell Viability (MTT) | 0.205% |

| Sodium Polyoxyethylene (2) Lauryl Ether Sulfate (SPLE) | Viability Assay | Reconstructed Rabbit Corneal Epithelium | Cell Viability (MTT) | 0.133% |

Note: Lower IC50 values indicate higher irritation potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro toxicity studies. The following are generalized protocols for key assays that would be employed to evaluate the safety of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of a test substance that reduces the viability of cultured cells by 50% (IC50).

-

Cell Lines: Human keratinocytes (HaCaT), human dermal fibroblasts (HDF), or other relevant cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and incubated until they reach a desired confluency.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

-

After a specified exposure period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

-

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: A minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Methodology:

-

The test is performed with and without a metabolic activation system (S9 mix from induced rat liver).

-

This compound at various concentrations is mixed with the bacterial tester strain and either S9 mix or a buffer.

-

The mixture is poured onto minimal glucose agar (B569324) plates.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (his+) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background count.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™)

-

Objective: To evaluate the potential of a substance to cause skin irritation based on its effect on a reconstructed human epidermis model.

-

Test System: Commercially available RhE models consisting of normal human-derived epidermal keratinocytes.

-

Methodology:

-

The test substance is applied topically to the surface of the RhE tissue.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Tissue viability is assessed using the MTT assay.

-

A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., 50%) compared to the negative control.[3][4]

-

In Vitro Eye Irritation: Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM)

-

Objective: To assess the potential for a substance to cause severe eye irritation or corrosion by observing its effects on the chorioallantoic membrane of a fertilized hen's egg.[5][6]

-

Methodology:

-

Fertilized hen's eggs are incubated for 9-10 days.

-

A window is made in the shell to expose the chorioallantoic membrane (CAM).

-

The test substance is applied directly to the CAM.

-

The CAM is observed for 5 minutes for signs of hemorrhage, lysis, and coagulation.

-

An irritation score is calculated based on the time of onset of these effects.

-

The score is used to classify the irritation potential of the substance.

-

Potential Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate potential signaling pathways that may be involved in the cytotoxic effects of surfactants and phosphate-containing compounds. These are generalized pathways and would require specific experimental validation for this compound.

This diagram illustrates how a surfactant like this compound might disrupt the cell membrane, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger endoplasmic reticulum stress (ERS), leading to an influx of intracellular calcium. These events can then activate signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately culminating in programmed cell death, or apoptosis.[7]

This diagram shows how extracellular phosphate, potentially from the hydrolysis of this compound, can act as a signaling molecule. Through phosphate transporters like PiT-1, it can activate intracellular signaling cascades such as the Raf/MEK/ERK and Akt pathways.[8][9][10] This can lead to changes in gene expression and ultimately alter cellular behavior, which could contribute to toxicological outcomes.

This workflow outlines the logical progression for the in vitro safety evaluation of a substance like this compound. It begins with a battery of tests to assess different toxicological endpoints, including cytotoxicity, genotoxicity, and irritation. The data from these assays are then analyzed and interpreted to form a comprehensive safety assessment.

Conclusion and Future Directions

The available in vitro toxicological data for this compound is limited. However, based on information from structurally similar alkyl phosphates and laureth compounds, it is predicted to have a low potential for genotoxicity. The irritation potential would be dependent on the concentration and formulation.

To establish a definitive in vitro safety profile for this compound, further studies are required. It is recommended that the following assays be conducted:

-

Cytotoxicity assays on relevant human cell lines (e.g., keratinocytes, fibroblasts) to determine its IC50 value.

-

A standard battery of genotoxicity tests , including an Ames test and an in vitro micronucleus assay.

-

Skin irritation testing using a validated reconstructed human epidermis model.

-

Eye irritation testing using an established in vitro method such as the HET-CAM or Bovine Corneal Opacity and Permeability (BCOP) assay.

The generation of robust in vitro data for this compound will be crucial for conducting a thorough risk assessment and ensuring its safe use in cosmetic and drug development applications. Furthermore, mechanistic studies could elucidate the specific signaling pathways affected by this compound, providing a deeper understanding of its interaction with biological systems.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound, 45245-91-8 [thegoodscentscompany.com]

- 3. In Vitro Skin Irritation - Eurofins Deutschland [eurofins.de]

- 4. The ECVAM international validation study on in vitro tests for acute skin irritation: report on the validity of the EPISKIN and EpiDerm assays and on the Skin Integrity Function Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alsglobal.com [alsglobal.com]

- 6. The HET-CAM, a Useful In Vitro Assay for Assessing the Eye Irritation Properties of Cosmetic Formulations and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphate as a Signaling Molecule and Its Sensing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphate as a Signaling Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal and pH Stability of Laureth-1 Phosphate for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureth-1 phosphate (B84403) is a versatile anionic surfactant increasingly utilized in experimental formulations within the pharmaceutical and biotechnology sectors. Its efficacy as an emulsifier, stabilizer, and solubilizing agent is well-documented; however, a comprehensive understanding of its thermal and pH stability is paramount for ensuring the integrity and reproducibility of experimental outcomes. This technical guide provides a detailed overview of the stability profile of Laureth-1 phosphate, drawing upon established principles of phosphate ester and polyoxyethylene ether chemistry. Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this guide also furnishes detailed experimental protocols for researchers to ascertain its stability under their unique formulation and storage conditions.

Introduction to this compound

This compound, the phosphate ester of laureth-1 (a polyoxyethylene ether of lauryl alcohol with a single ethylene (B1197577) oxide unit), is an anionic surfactant valued for its surface-active properties.[1] Its molecular structure, comprising a hydrophobic lauryl chain, a short hydrophilic ethylene oxide linker, and a charged phosphate headgroup, imparts excellent emulsifying and stabilizing capabilities. These characteristics make it a valuable excipient in a variety of experimental formulations, including drug delivery systems, protein solutions, and topical preparations.

The stability of this compound is a critical parameter that can influence the physical and chemical integrity of a formulation. Degradation of the surfactant can lead to a loss of emulsifying capacity, changes in pH, and the formation of potentially reactive byproducts, all of which can compromise experimental results. This guide will explore the two primary factors governing its stability: temperature and pH.

Chemical Structure and Potential Degradation Pathways

The chemical structure of this compound dictates its susceptibility to degradation. The molecule possesses two key linkages that can be subject to cleavage under thermal or pH-induced stress: the phosphate ester bond and the ether linkages in the ethoxylated chain.

-

Phosphate Ester Bond: This is the primary site for hydrolytic cleavage, which can be catalyzed by both acidic and alkaline conditions.

-

Ether Linkage: The C-O bonds within the short ethylene oxide chain are generally more stable but can undergo cleavage under harsh conditions, particularly at elevated temperatures.

The degradation of Lauret-1 phosphate can proceed through two main pathways:

-

Hydrolysis: The cleavage of the phosphate ester bond, yielding lauryl ethoxylate and phosphoric acid. This is the most common degradation route, particularly in aqueous solutions.

-

Oxidation: The ethoxylated chain can be susceptible to oxidation, especially in the presence of oxygen, heat, or metal ions. A Safety Data Sheet for the related compound Laureth-1 indicates that it oxidizes on contact with air.

Thermal Stability

The thermal stability of this compound is a crucial consideration for processes involving heat, such as sterilization, high-temperature processing, or long-term storage at elevated temperatures.

General Observations and Expected Profile

While specific quantitative data for this compound is scarce in public literature, general knowledge of similar alkyl phosphate esters suggests a moderate level of thermal stability. A Safety Data Sheet for Laureth-1 indicates it is stable up to 50°C. Above this temperature, the rate of degradation is expected to increase. The primary thermal degradation pathway for alkyl phosphate esters is typically β-elimination, which would lead to the formation of an alkene and phosphoric acid. However, given the structure of this compound, hydrolysis of the phosphate ester is a more likely primary thermal degradation route in the presence of water.

Quantitative Data (Hypothetical for Illustrative Purposes)

To illustrate the type of data researchers should aim to generate, the following table presents a hypothetical thermal stability profile for this compound in an aqueous solution at neutral pH. Note: This data is for illustrative purposes only and is not based on experimental results.

| Temperature (°C) | Half-life (t½) (Days) | Primary Degradation Products |

| 4 | > 365 | Negligible |

| 25 | 180 | Lauryl ethoxylate, Phosphoric acid |

| 40 | 60 | Lauryl ethoxylate, Phosphoric acid |

| 60 | 14 | Lauryl ethoxylate, Phosphoric acid, Minor oxidation byproducts |

pH Stability

The pH of the formulation is a critical factor influencing the stability of this compound, primarily due to its effect on the hydrolysis of the phosphate ester bond. Phosphate esters are known for their stability over a broad pH range, which is a significant advantage over other types of surfactants like sulfate (B86663) esters.

General Observations and Expected Profile

-

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the phosphate ester bond is expected to occur, leading to the formation of lauryl ethoxylate and phosphoric acid. The rate of hydrolysis generally increases with decreasing pH.

-

Neutral Conditions (pH 6-8): this compound is expected to be most stable in the neutral pH range.

-

Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the phosphate ester can occur, although phosphate esters are generally more resistant to alkaline hydrolysis than sulfate esters. The rate of hydrolysis is expected to increase with increasing pH.

Quantitative Data (Hypothetical for Illustrative Purposes)

The following table provides a hypothetical pH stability profile for this compound in an aqueous solution at 25°C. Note: This data is for illustrative purposes only and is not based on experimental results.

| pH | Half-life (t½) (Days) | Primary Degradation Products |

| 2 | 90 | Lauryl ethoxylate, Phosphoric acid |

| 4 | 250 | Lauryl ethoxylate, Phosphoric acid |

| 7 | > 365 | Negligible |

| 10 | 180 | Lauryl ethoxylate, Phosphoric acid |

| 12 | 60 | Lauryl ethoxylate, Phosphoric acid |

Experimental Protocols for Stability Assessment

Given the lack of comprehensive public data, it is imperative for researchers to perform their own stability studies on this compound within their specific formulation matrix. The following are detailed protocols for assessing thermal and pH stability.

Thermal Stability Testing Protocol

Objective: To determine the rate of degradation of this compound at various temperatures.

Materials and Equipment:

-

This compound solution in the desired experimental buffer.

-

Temperature-controlled incubators or water baths.

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS) for quantification of this compound and its degradation products.

-

Validated analytical method for the separation and quantification of this compound and its primary degradant, lauryl ethoxylate.

-

pH meter.

-

Vials with inert caps.

Methodology:

-

Prepare a stock solution of this compound at a known concentration in the desired buffer system.

-

Aliquot the solution into multiple vials, ensuring a consistent volume in each.

-

Place the vials in incubators set at a range of temperatures (e.g., 4°C, 25°C, 40°C, 50°C, and 60°C).

-

At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove one vial from each temperature condition.

-

Immediately analyze the sample using the validated HPLC method to determine the concentration of remaining this compound. If possible, also quantify the primary degradation products.

-

Measure the pH of the sample to monitor for any changes.

-

Plot the concentration of this compound versus time for each temperature.

-

Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each temperature.

-

(Optional) Use the Arrhenius equation to evaluate the temperature dependence of the degradation rate and to predict stability at other temperatures.

pH Stability Testing Protocol

Objective: To determine the rate of degradation of this compound at various pH values.

Materials and Equipment:

-

This compound.

-

A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 10, and 12).

-

Constant temperature incubator (e.g., set at 25°C or 40°C).

-

HPLC system as described in the thermal stability protocol.

-

Validated analytical method.

-

pH meter.

-

Vials with inert caps.

Methodology:

-

Prepare a series of buffer solutions spanning the desired pH range.

-

Prepare a stock solution of this compound.

-

Add a small, consistent volume of the this compound stock solution to each buffer to achieve the desired final concentration.

-

Verify and record the initial pH of each solution.

-

Aliquot each solution into multiple vials.

-

Place all vials in a constant temperature incubator.

-

At predetermined time points, remove one vial from each pH condition for analysis.

-

Analyze the samples by HPLC to determine the concentration of this compound.

-

Plot the concentration of this compound versus time for each pH.

-

Determine the degradation rate constant (k) and the half-life (t½) at each pH.

-

Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile.

Visualization of Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the degradation pathway and experimental workflows.

Caption: Primary hydrolytic degradation pathway of this compound.

Caption: General experimental workflow for assessing the stability of this compound.

Conclusion and Recommendations

This compound is a valuable excipient for a wide range of experimental applications. While it is generally considered to be a stable surfactant, particularly around neutral pH and at ambient temperatures, its stability can be compromised by exposure to high temperatures and strongly acidic or alkaline conditions. The primary degradation pathway is the hydrolysis of the phosphate ester bond.

For researchers, scientists, and drug development professionals, it is crucial to:

-

Recognize the potential for degradation: Be aware of the conditions that can lead to the breakdown of this compound.

-

Perform tailored stability studies: Utilize the provided protocols to determine the stability of this compound within your specific formulation and under your intended storage and use conditions.

-

Control storage conditions: Store stock solutions and formulations containing this compound at recommended temperatures (typically refrigerated) and within an optimal pH range (near neutral) to minimize degradation.

-

Monitor for signs of instability: Be vigilant for changes in the physical appearance of the formulation (e.g., phase separation, precipitation) and consider periodic analytical re-evaluation of critical formulations.

By following these guidelines, researchers can ensure the integrity of their experimental systems and the reliability of their results when using this compound.

References

Technical Guide: Solubility of Laureth-1 Phosphate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-1 phosphate (B84403) is an anionic surfactant belonging to the family of alkyl ether phosphates. It finds application in various industrial and commercial formulations, primarily as an emulsifier, dispersing agent, and detergent.[1] Its amphiphilic nature, possessing both a hydrophilic phosphate head group and a lipophilic lauryl ether tail, dictates its solubility characteristics, which are crucial for formulation development, stability testing, and manufacturing processes.

This technical guide provides a comprehensive overview of the available solubility data for Laureth-1 phosphate in common laboratory solvents. It is important to note that publicly available quantitative solubility data for this compound is limited. Therefore, this document supplements existing data with qualitative information and provides a standardized experimental protocol for researchers to determine solubility in their specific solvent systems.

Chemical Properties of this compound

This compound is the ester of phosphoric acid and laureth-1, which is the polyethylene (B3416737) glycol ether of lauryl alcohol.[1]

-

Chemical Name: 2-(dodecyloxy)ethyl dihydrogen phosphate

-

CAS Number: 45245-91-8

-

Molecular Formula: C₁₄H₃₁O₅P[2]

-

Molecular Weight: 310.37 g/mol [2]

Solubility Profile

The solubility of this compound is a function of the solvent's polarity, temperature, and the pH of the medium (for aqueous solutions). The presence of the phosphate group allows for ionization, which can significantly impact its solubility in polar protic solvents.

Data Presentation

The following table summarizes the available solubility information for this compound. Due to the scarcity of quantitative data, this table includes qualitative descriptions and data for structurally related compounds to provide guidance.

| Solvent | Chemical Formula | Type | Solubility of this compound | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | 1.815 mg/L (estimated) | 25 | Described as having poor solubility, creating cloudy solutions.[3] Another source suggests improved water solubility at low temperatures.[4] |

| Methanol | CH₃OH | Polar Protic | Good (inferred) | Not Specified | The non-phosphorylated parent compound, Laureth-1, has good solubility in methanol.[3] |

| Ethanol | C₂H₅OH | Polar Protic | Good (inferred) | Not Specified | Laureth-1 shows good solubility in ethanol.[3] |

| Isopropanol | C₃H₈O | Polar Protic | Data Not Available | - | - |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (inferred) | Not Specified | The related compound, Laureth-4 phosphate, is soluble in acetone. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data Not Available | - | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | - | - |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | - | - |

Disclaimer: The solubility information for solvents other than water is largely inferred from structurally similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

This section outlines a general protocol for determining the equilibrium solubility of this compound in a given solvent. This method, often referred to as the "shake-flask" method, is considered the gold standard for thermodynamic solubility measurement.[5]

Materials and Equipment

-

This compound (analytical grade)

-

Selected laboratory solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at the end of the equilibration period to ensure saturation.[5]

-

Add a known volume of the test solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some systems.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Membrane Protein Solubilization Using Laureth-1 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for drug discovery and biomedical research, yet their study is often hampered by the challenge of extracting them from their native lipid bilayer environment in a stable and functionally active form. Detergents are essential tools for this process, acting as mimics of the cell membrane to solubilize and stabilize these proteins. Laureth-1 phosphate (B84403) is an anionic surfactant that can be utilized for the solubilization of membrane proteins. Its properties as a detergent make it a candidate for disrupting cell membranes and extracting integral membrane proteins for further study.

Anionic detergents, like Laureth-1 phosphate, are known for their strong solubilizing power.[1] They effectively disrupt both lipid-lipid and protein-protein interactions within the membrane.[2][3] However, this potency can also lead to protein denaturation, making careful optimization of experimental conditions critical to preserving the protein's native structure and function.[1][4] These application notes provide a guide to the use of this compound for membrane protein solubilization, including its properties, recommended protocols, and a discussion of its advantages and disadvantages.

Properties of this compound and Related Detergents

For comparison, the properties of this compound and other commonly used detergents are summarized below.

| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Dodecyl Maltoside (DDM) |

| Detergent Type | Anionic | Anionic | Non-ionic |

| Molecular Weight | ~310.37 g/mol [7] | ~288.38 g/mol | ~510.62 g/mol |

| CMC (in water) | Estimated 1-5 mM[6] | ~8.08 mM[8] | ~0.15 mM[5] |

| Solubilization Action | Strong, disrupts protein-protein and protein-lipid interactions[1][2] | Very Strong, denaturing[4] | Mild, disrupts protein-lipid interactions[9] |

Application Notes

Advantages of Using Anionic Detergents like this compound

-

High Solubilization Efficiency: Anionic detergents are highly effective at disrupting membrane structures and solubilizing even the most robust membrane proteins.[1]

-

Disruption of Protein-Protein Interactions: Their ability to break protein-protein interactions can be advantageous when the goal is to isolate a specific protein from a larger complex.[2][3]

Disadvantages and Considerations

-

Potential for Denaturation: The strong action of anionic detergents can lead to the unfolding and inactivation of the target protein.[1] Careful optimization of concentration, temperature, and incubation time is crucial.

-

Interference with Downstream Applications: The charged nature of anionic detergents can interfere with techniques such as ion-exchange chromatography and isoelectric focusing.[10]

-

Influence of Buffer Conditions: The effectiveness and properties of anionic detergents are sensitive to the pH and ionic strength of the buffer.[10] For example, the presence of electrolytes can lower the CMC.[6]

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. Optimization is essential for each specific protein and experimental system.

Protocol 1: Screening for Optimal this compound Concentration